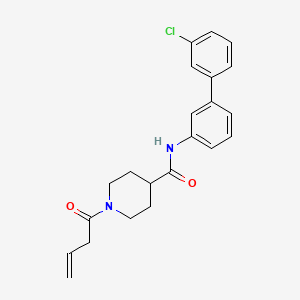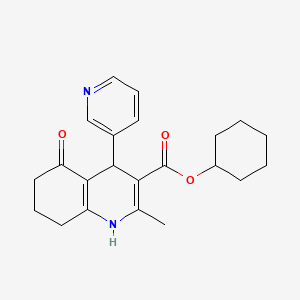
N-(2-methoxyphenyl)-4-morpholinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-4-morpholinecarbothioamide, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. AG490 was first synthesized in 1994 by researchers at the University of California, San Francisco, and has since been used in numerous scientific studies to investigate its mechanism of action and potential therapeutic benefits.
作用機序
N-(2-methoxyphenyl)-4-morpholinecarbothioamide inhibits the activity of tyrosine kinases by binding to the ATP-binding site on the kinase and preventing the transfer of phosphate groups to target proteins. This results in the inhibition of downstream signaling pathways and cellular processes such as cell proliferation and survival. N-(2-methoxyphenyl)-4-morpholinecarbothioamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and promoting the release of cytochrome c from the mitochondria.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-4-morpholinecarbothioamide has been shown to have several biochemical and physiological effects in various cell types and animal models. In cancer cells, N-(2-methoxyphenyl)-4-morpholinecarbothioamide has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cells to radiation therapy. In animal models of inflammatory diseases such as rheumatoid arthritis and colitis, N-(2-methoxyphenyl)-4-morpholinecarbothioamide has been shown to reduce inflammation and improve disease symptoms. In animal models of neurological disorders such as Parkinson's disease and traumatic brain injury, N-(2-methoxyphenyl)-4-morpholinecarbothioamide has been shown to protect neurons from damage and improve cognitive function.
実験室実験の利点と制限
One advantage of N-(2-methoxyphenyl)-4-morpholinecarbothioamide is its specificity for tyrosine kinases, which allows for targeted inhibition of specific signaling pathways and cellular processes. N-(2-methoxyphenyl)-4-morpholinecarbothioamide is also relatively easy to synthesize and purify, which makes it a cost-effective tool for laboratory experiments. However, one limitation of N-(2-methoxyphenyl)-4-morpholinecarbothioamide is its potential toxicity at high concentrations, which can limit its use in vivo. Additionally, N-(2-methoxyphenyl)-4-morpholinecarbothioamide has been shown to have off-target effects on other cellular processes, which can complicate interpretation of experimental results.
将来の方向性
There are several potential future directions for research on N-(2-methoxyphenyl)-4-morpholinecarbothioamide. One area of interest is the development of more potent and selective inhibitors of specific tyrosine kinases, which could have therapeutic applications in various diseases. Another area of interest is the investigation of the potential role of N-(2-methoxyphenyl)-4-morpholinecarbothioamide in regulating immune function and inflammation, which could have implications for the treatment of autoimmune and inflammatory diseases. Additionally, further studies are needed to investigate the potential use of N-(2-methoxyphenyl)-4-morpholinecarbothioamide in combination with other therapies, such as radiation therapy or chemotherapy, to improve treatment outcomes in cancer patients.
合成法
The synthesis of N-(2-methoxyphenyl)-4-morpholinecarbothioamide involves the reaction of 2-methoxyaniline with carbon disulfide and sodium hydroxide to form 2-methoxyphenyl isothiocyanate, which is then reacted with morpholine to produce N-(2-methoxyphenyl)-4-morpholinecarbothioamide. The reaction is typically carried out in a solvent such as dimethyl sulfoxide or ethanol, and the product is purified using techniques such as column chromatography or recrystallization.
科学的研究の応用
N-(2-methoxyphenyl)-4-morpholinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurological disorders. It has been shown to inhibit the activity of several different tyrosine kinases, including Janus kinase 2 (JAK2), which is involved in cytokine signaling and immune function. N-(2-methoxyphenyl)-4-morpholinecarbothioamide has also been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in cell proliferation and survival.
特性
IUPAC Name |
N-(2-methoxyphenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-15-11-5-3-2-4-10(11)13-12(17)14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDUMRUJGHBCRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)morpholine-4-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-6-(1-piperidinyl)-2-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5143685.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5143691.png)
![4-[(4-ethylphenyl)sulfonyl]-N-(2-methylbenzyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5143699.png)
![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5143708.png)
![N-{4-[({4-[6-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5143709.png)

![9-[3-(2-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5143719.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143723.png)
![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143732.png)

![[4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenoxy]acetic acid](/img/structure/B5143745.png)
![N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5143753.png)
![N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[1-(2-pyridinyl)ethyl]butanamide](/img/structure/B5143759.png)
![3-chloro-N-(2-methoxyethyl)-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5143775.png)